molecular formula C8H5N3O3 B1452594 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1086380-42-8

5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1452594
CAS No.: 1086380-42-8
M. Wt: 191.14 g/mol
InChI Key: PALXOOXXTKYVEB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-2-1-3-9-4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALXOOXXTKYVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The primary synthetic approach to 1,2,4-oxadiazole derivatives, including 5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid, involves cyclization reactions starting from amidoximes and carboxylic acid derivatives. The amidoxime intermediate is typically prepared by reacting the corresponding nitrile with hydroxylamine, followed by cyclodehydration to form the oxadiazole ring.

  • Amidoxime Formation : The reaction of 3-pyridinecarbonitrile with hydroxylamine hydrochloride under reflux conditions in a mixture of ethanol and water (1:1) yields the amidoxime intermediate. This step is crucial for introducing the oxadiazole ring precursor functionality.

  • Cyclodehydration to Oxadiazole : The amidoxime undergoes intramolecular cyclization in the presence of dehydrating agents such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃). This step is typically conducted at low temperatures (0–5°C) in solvents like dichloromethane to form the 1,2,4-oxadiazole core.

  • Carboxylic Acid Functionalization : Hydrolysis under basic conditions (e.g., sodium hydroxide at 60°C) converts ester or amide intermediates to the free carboxylic acid group at position 3 of the oxadiazole ring.

This sequence is generally followed by purification steps such as recrystallization or column chromatography to obtain the pure acid compound.

One-Pot and Continuous-Flow Synthesis Methods

Recent advancements have introduced more efficient and scalable methods for synthesizing 1,2,4-oxadiazoles, which can be adapted for 5-pyridin-3-yl derivatives:

  • One-Pot Synthesis : Combining amidoxime formation and cyclodehydration in a single reaction vessel reduces reaction times and purification steps. For example, the amidoxime and carboxylic acid are reacted with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in polar aprotic solvents such as DMF, followed by heating with a base like triethylamine to induce cyclization.

  • Continuous-Flow Synthesis : This method uses microreactors to perform multistep reactions without isolating intermediates, enhancing reaction control and scalability. The continuous-flow approach involves:

    • Formation of the amidoxime from the nitrile and hydroxylamine.

    • Coupling with carboxylic acid derivatives in the presence of coupling reagents.

    • Cyclodehydration to form the oxadiazole ring.

    • Integration of liquid–liquid microextraction units to remove high-boiling solvents and impurities.

This method achieves high purity and excellent yields, and is particularly advantageous for producing compound libraries for biological screening.

Reaction Conditions and Optimization

Optimization studies have demonstrated the impact of temperature and solvent choice on product yield and purity:

Entry Temperature (°C) Product Ratio (Desired Oxadiazole : Byproduct)
1 50 0 : 100
2 75 3 : 97
3 100 18 : 82
4 125 80 : 20
5 150 99 : 1

Table 1: Optimization of cyclodehydration temperature for oxadiazole formation (higher temperature favors desired product formation)

Solvents such as N,N-dimethylacetamide (DMA) are preferred over N,N-dimethylformamide (DMF) at elevated temperatures to avoid side reactions like amide formation from solvent decomposition.

Purification and Characterization

Purification typically involves recrystallization from ethanol/water mixtures or silica gel column chromatography using ethyl acetate/hexane mixtures. Characterization techniques include:

  • NMR Spectroscopy : Proton NMR shows pyridyl protons as doublets around δ 8.5–8.8 ppm; carbon NMR reveals oxadiazole carbons at δ 165–170 ppm and carboxylic acid carbon at δ 170–175 ppm.

  • FT-IR Spectroscopy : Characteristic stretches for carboxylic acid C=O groups appear between 1680–1720 cm⁻¹; broad O-H stretches are observed from 2500–3300 cm⁻¹.

  • X-ray Crystallography : Confirms the heterocyclic core and substitution pattern.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Traditional Cyclization Amidoxime + POCl₃ or TFAA, low temp, DCM Well-established, high purity Multi-step, time-consuming
One-Pot Synthesis Amidoxime + Carboxylic acid + EDC/HOAt + Et₃N, DMF Reduced steps, efficient Requires careful reagent control
Continuous-Flow Synthesis Nitrile + Hydroxylamine + Carboxylic acid + EDC/DIPEA, microreactors, DMA Scalable, high yield, continuous Requires specialized equipment

Research Findings and Practical Notes

  • The cyclodehydration step is highly temperature-dependent, with optimal conversion at around 150°C.

  • Choice of solvent critically affects side reactions; DMA is preferred for high-temperature steps.

  • Continuous-flow methods enable integration of synthesis and purification, improving throughput and reproducibility.

  • Amidoxime intermediates are generally stable but should be handled under controlled conditions to prevent hydrolysis.

  • The carboxylic acid functionality can be introduced via hydrolysis or directly from carboxylic acid derivatives, depending on the synthetic route.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Several studies have explored the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole core have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
  • Anti-inflammatory Properties
    • Research indicates that 5-pyridin-3-yl-1,2,4-oxadiazole derivatives can act as anti-inflammatory agents. A study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
  • Cancer Treatment
    • The compound has been investigated for its anticancer properties. In vitro assays showed that certain derivatives could induce apoptosis in cancer cells by activating specific signaling pathways . This suggests a potential role in developing targeted cancer therapies.

Material Science Applications

  • Luminescent Materials
    • The unique electronic properties of 5-pyridin-3-yl-1,2,4-oxadiazole derivatives have led to their exploration as luminescent materials. These compounds can be incorporated into organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation .
  • Polymer Chemistry
    • The incorporation of oxadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research indicates that polymers containing these units exhibit improved performance in high-temperature applications .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL .
Study 2 Anti-inflammatory EffectsInhibition of TNF-alpha production by 30% in macrophage cultures .
Study 3 Cancer Cell ApoptosisInduced apoptosis in breast cancer cell lines with an IC50 value of 20 µM .

Mechanism of Action

The mechanism of action of 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₈H₅N₃O₃
  • Molecular Weight : 191.15 g/mol
  • CAS Number : 1086380-42-8 (from )
  • Structure : Comprises a 1,2,4-oxadiazole ring substituted at position 5 with a pyridin-3-yl group and at position 3 with a carboxylic acid moiety.

Key Properties :

  • Purity : Typically ≥97% (commercial specifications) .
  • Storage : Stable when sealed in dry conditions at 2–8°C .
  • Hazards : Classified with warnings for acute oral toxicity (H302), skin irritation (H315), and eye damage (H319) .
Positional Isomers of Pyridinyl-Substituted Oxadiazoles
Compound CAS Number Pyridine Position Key Differences
5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid 1086380-42-8 3-position Reference compound; carboxylic acid enhances solubility and potential bioactivity.
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid 1086380-39-3 4-position Pyridine nitrogen orientation alters electronic properties, affecting binding affinity.
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 7144-23-2 2-position Steric hindrance near the nitrogen may reduce metabolic stability compared to 3-pyridinyl.

Structural Impact :

  • The pyridin-3-yl isomer (target compound) allows optimal hydrogen bonding in biological systems due to nitrogen positioning, whereas the 2- and 4-isomers exhibit reduced interactions in enzyme assays .
Functional Group Variations in Oxadiazole Derivatives
Compound Substituent Key Features
5-Cyclopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole Cyclopropyl Increased lipophilicity (logP ~2.5 vs. ~1.2 for carboxylic acid derivative) enhances membrane permeability.
5-((4-Aminophenyl)substituted)-1,2,4-oxadiazole-3-carboxylic acid Aryl amine Improved DNA gyrase inhibition (IC₅₀ = 1.2 µM) due to extended π-π stacking.
Heterocyclic Core Modifications
Compound Core Structure Impact on Activity
3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid 1,2,4-Oxadiazole Isomeric inversion (carboxylic acid at position 5) reduces thermal stability.
3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid 1,2-Oxazole Reduced nitrogen content diminishes hydrogen-bonding capacity, lowering enzyme affinity.

Thermodynamic Stability :

  • 1,2,4-Oxadiazoles (target compound) are more stable than 1,2-oxazoles due to resonance stabilization of the heterocycle .

Biological Activity

5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1086380-42-8) is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antiviral, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅N₃O₃, with a molecular weight of 191.15 g/mol. Its structure features a pyridine ring fused with an oxadiazole moiety, which is critical for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of oxadiazole derivatives, including this compound. In a study examining various oxadiazole derivatives, compounds showed promising cytotoxic effects against multiple cancer cell lines such as MCF-7 (breast cancer) and HT-1080 (fibrosarcoma) .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)
5eHT-108019.56
10cHCT-1161.82
10cMCF-72.86
DOXMCF-74.17

The compound 5e demonstrated significant growth inhibition in HT-1080 cells and induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase . Additionally, derivatives of oxadiazoles have been shown to induce apoptosis in MCF-7 cells by increasing p53 expression and caspase cleavage .

Antiviral Activity

Research on the antiviral potential of oxadiazole derivatives indicates that while some compounds exhibit activity against viral targets, This compound has shown limited efficacy against SARS-CoV-2 with EC50 values exceeding 100 µM . This suggests that further structural modifications may be necessary to enhance antiviral activity.

The mechanisms underlying the biological activities of oxadiazoles often involve:

  • Induction of Apoptosis : Compounds activate apoptotic pathways via caspase activation.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest in specific phases.
  • Molecular Docking Studies : Computational studies suggest strong interactions between oxadiazoles and target proteins involved in cancer progression.

Case Studies

A notable case study involved the synthesis and evaluation of new oxadiazole derivatives for their anticancer properties. The study reported that specific substitutions on the oxadiazole ring significantly influenced cytotoxicity profiles against various cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid, and what key reaction conditions are involved?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A common route includes:

Condensation : Reacting pyridine-3-carbaldehyde with hydroxylamine to form an oxime intermediate.

Cyclization : Using dehydrating agents (e.g., POCl₃) to form the 1,2,4-oxadiazole ring.

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH).
Key conditions include catalysis by transition metals (e.g., Cu(I) for cyclization ), solvent selection (DMF or toluene for high-temperature stability ), and inert atmosphere to prevent oxidation.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR validate proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm) and carboxylate carbons (~170 ppm).
  • IR Spectroscopy : Confirm C=O (1690–1720 cm⁻¹) and oxadiazole ring vibrations (950–1000 cm⁻¹).
  • X-ray Crystallography : Resolve bond lengths (e.g., C–O in oxadiazole ~1.36 Å) and dihedral angles between pyridyl and oxadiazole moieties .

Q. What solubility characteristics of this compound are critical for in vitro bioassays, and how should they be optimized?

Methodological Answer:

  • Polar Solvents : DMSO or methanol are preferred for stock solutions due to moderate solubility (~10–20 mg/mL).
  • Aqueous Buffers : Adjust pH to >6.0 (carboxylate deprotonation) for solubility >1 mM. Use co-solvents (e.g., 10% PEG-400) to enhance bioavailability .

Advanced Research Questions

Q. What strategies are effective in optimizing the reaction yield and purity of this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Compare Cu(I) vs. Pd(II) catalysts for cyclization efficiency (e.g., CuI yields >80% vs. PdCl₂ ~65% ).
  • Solvent Optimization : Use high-boiling solvents (e.g., DMF) for reflux conditions, ensuring complete cyclization.
  • Purification : Employ reverse-phase HPLC with C18 columns (ACN/water + 0.1% TFA) to isolate >95% pure product .

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay models?

Methodological Answer:

  • Assay Validation : Cross-validate IC₅₀ values using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays).
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., 5-Pyridin-4-yl analogs) to identify position-specific effects .

Q. What computational approaches are recommended to predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with pyridyl N and carboxylate O ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with inhibitory activity to design optimized analogs .

Safety and Handling

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles (GHS Category 1 eye irritation ).
  • Ventilation : Use fume hoods for weighing and reactions (respiratory hazard per GHS Category 3 ).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 2
5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.